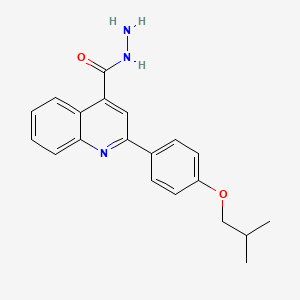

2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

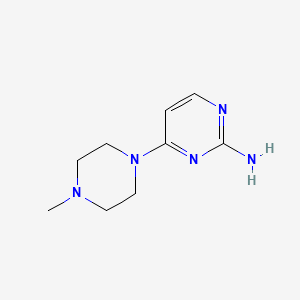

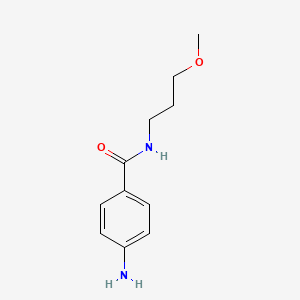

The compound 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the isobutoxyphenyl group suggests potential modifications to the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves a Lewis acid-mediated multisegment coupling cascade, which is designed for the synthesis of densely substituted 4-alkoxy quinolines. This method utilizes an oxonium ion triggered alkyne carboamination sequence involving C-C and C-N bond formations, which could be relevant for the synthesis of compounds similar to 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide . Additionally, the thermolysis of certain carbodiimides has been shown to produce quinoline derivatives, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be further modified with various substituents. In the case of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide, the isobutoxyphenyl group is likely to influence the overall conformation and electronic distribution of the molecule. Oligoamides derived from quinolinecarboxylic acid have been shown to adopt helical structures stabilized by intramolecular hydrogen bonds . Such structural features could be relevant for understanding the conformational preferences of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including transformations to other heterocyclic compounds. For instance, thermolysis of carbodiimides can lead to the formation of indoloquinolines . The presence of functional groups such as carbohydrazide in 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide may allow for further chemical transformations, potentially yielding novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of an isobutoxy group could affect the compound's solubility, boiling point, and melting point. The electronic properties, such as UV absorption and fluorescence, are also determined by the conjugated system of the quinoline core and its substituents. The stability of the compound under various conditions, including temperature and pH, would be an important aspect of its chemical properties analysis. Although the specific properties of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide are not detailed in the provided papers, general trends observed in related quinoline derivatives can provide insights .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry

Quinoline and its derivatives have received considerable attention in drug design because of their broad spectrum of bioactivity . They have been used as a core template in medicinal chemistry research . For example, quinoline-based compound 37 was designed and reported to be a potent anti-cancer agent against breast, lung, and CNS tumors .

2. Photovoltaics

Quinoline derivatives have been synthesized for third-generation photovoltaic applications . They have been used in the design and implementation of photovoltaic cells . Their properties for photovoltaic applications include absorption spectra, energy levels, and other achievements .

3. Microbial DNA-Gyrase Inhibitors

2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives have been designed and synthesized as novel microbial DNA-gyrase inhibitors .

7. Proteomics Research

“2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide” and “2-(4-Isobutylphenyl)quinoline-4-carbohydrazide” are biochemicals used for proteomics research . They are available for purchase from biochemical suppliers .

8. DNA-Gyrase Inhibitors

2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives, which are structurally similar to “2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide”, have been designed and synthesized as novel microbial DNA-gyrase inhibitors .

Propiedades

IUPAC Name |

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-9-7-14(8-10-15)19-11-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOTXSRFOIERNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166045 |

Source

|

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide | |

CAS RN |

956576-44-6 |

Source

|

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)

![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)

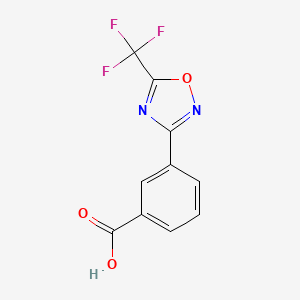

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)